molecular formula C8H10Cl2N4O2 B10911840 4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide

4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10911840
M. Wt: 265.09 g/mol
InChI Key: XGWOYVJXOKAIHI-UHFFFAOYSA-N
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Description

4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a dichloroacetyl group and an ethyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of benzylamines with 2,2-dichloroethanoyl chloride, followed by the addition of alkyl isocyanides and dialkyl acetylenedicarboxylates under mild conditions at ambient temperature . This one-pot synthesis is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both dichloroacetyl and ethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10Cl2N4O2

Molecular Weight

265.09 g/mol

IUPAC Name

4-[(2,2-dichloroacetyl)amino]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C8H10Cl2N4O2/c1-2-14-5(7(11)15)4(3-12-14)13-8(16)6(9)10/h3,6H,2H2,1H3,(H2,11,15)(H,13,16)

InChI Key

XGWOYVJXOKAIHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C(Cl)Cl)C(=O)N

Origin of Product

United States

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